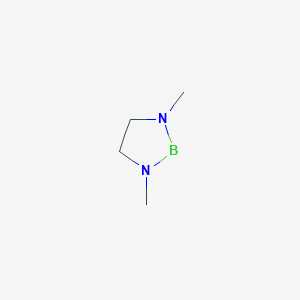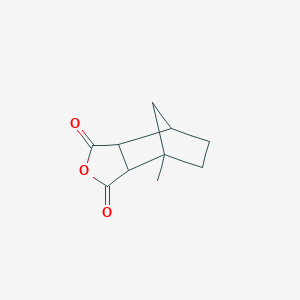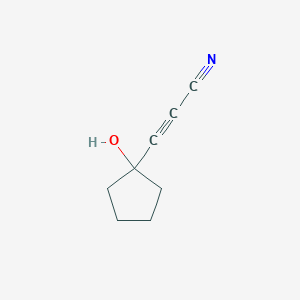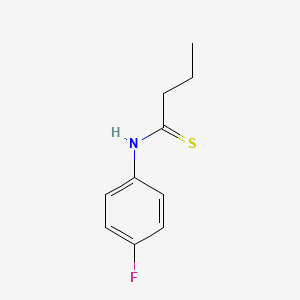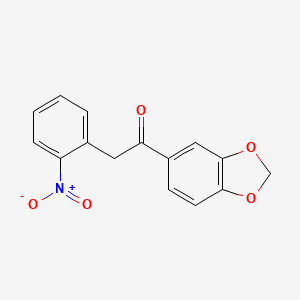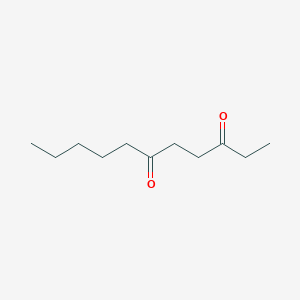
Undecane-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecane-3,6-dione is an organic compound with the molecular formula C11H20O2 It is a diketone, meaning it contains two ketone functional groups located at the 3rd and 6th positions of the undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecane-3,6-dione can be synthesized through several methods. One common approach involves the oxidation of undecane using strong oxidizing agents. Another method includes the reaction of 1,4-diketones with appropriate reagents to form the desired diketone structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes that allow for efficient and scalable synthesis. These methods utilize advanced reactors and optimized reaction conditions to produce large quantities of the compound with minimal waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Undecane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted diketone derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Undecane-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism by which undecane-3,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: Known for its unique cage-like structure and potential medicinal applications.
Spiro[5.5]undecane derivatives: These compounds exhibit interesting stereochemistry and are studied for their potential biological activities.
Uniqueness
Unlike some of its more complex counterparts, it offers a simpler framework that can be easily modified for various purposes .
Propiedades
Número CAS |
39557-22-7 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
undecane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h3-9H2,1-2H3 |
Clave InChI |
KWHQQLQVDJMZTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


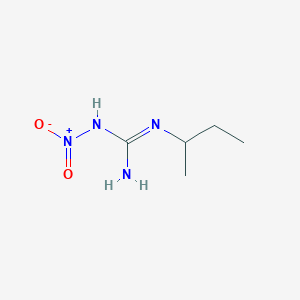
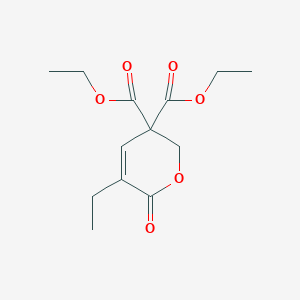

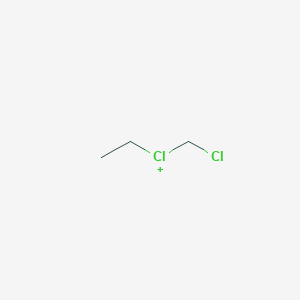

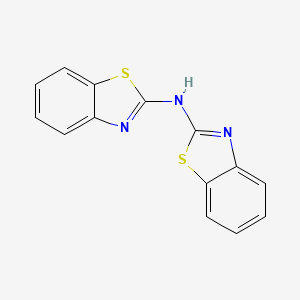

![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
